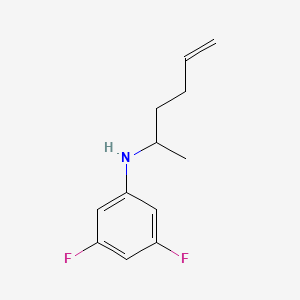

3,5-Difluoro-N-(hex-5-en-2-yl)aniline

Description

Contextual Significance of Fluorinated Aniline (B41778) Derivatives as Synthetic Intermediates

Fluorinated aniline derivatives are indispensable intermediates in the synthesis of a wide array of complex molecules. The introduction of fluorine into an aromatic ring significantly alters its electronic properties, which in turn can modify the reactivity and biological activity of the parent molecule. numberanalytics.comacs.org This "fluorine effect" is a cornerstone of modern medicinal chemistry, with estimates suggesting that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov

Fluorine's high electronegativity can increase the lipophilicity of a molecule, aiding its passage through biological membranes. nih.govnih.gov It can also block sites of metabolic oxidation, thereby increasing a drug's half-life. nih.gov Consequently, fluorinated anilines are frequently used as precursors for synthesizing drugs ranging from anticancer agents to central nervous system therapeutics. numberanalytics.comnih.gov For example, fluorinated anilines are key starting materials for creating complex heterocyclic structures and anti-inflammatory compounds. numberanalytics.com The parent compound, 3,5-difluoroaniline (B1215098), is a recognized intermediate in the production of various pharmaceuticals and agrochemicals, highlighting the inherent value of this structural motif. chemicalbook.comgoogle.com

Stereochemical Considerations in Amine Synthesis and Functionality

Stereochemistry is a critical factor in the synthesis and function of amines, particularly in a pharmaceutical context where different stereoisomers of a molecule can exhibit vastly different biological activities. acs.org Chiral amines, which contain a stereogenic center, are integral components of numerous drugs and natural products. acs.orgnih.gov The synthesis of these molecules in an enantiomerically pure form is a significant challenge and a major focus of contemporary organic synthesis. acs.orgresearchgate.net

The target molecule, 3,5-Difluoro-N-(hex-5-en-2-yl)aniline, possesses a chiral center at the second carbon of the hexenyl group attached to the nitrogen atom. Achieving control over this stereocenter during synthesis is paramount. Methodologies such as asymmetric hydrogenation, reductive amination using chiral catalysts, and biocatalytic approaches are often employed to produce specific enantiomers of chiral amines with high selectivity. nih.govbenthamdirect.comnih.gov While the nitrogen atom in many amines can also be a chiral center, it typically undergoes rapid pyramidal inversion, making it difficult to isolate stable enantiomers unless the nitrogen is part of a rigid ring system. Therefore, the stereochemical focus for this molecule lies squarely on the carbon framework of the N-substituent.

Structural Components and Their Implications in this compound

The unique chemical character of this compound arises from the interplay of its three primary structural components: the 3,5-difluorinated aniline ring, the chiral center at the C2 position of the alkyl chain, and the terminal alkene on the hexenyl substituent.

The 3,5-Difluoroaniline Core: The aniline ring is substituted with two fluorine atoms at the meta positions. Fluorine is the most electronegative element, and its presence significantly influences the electron density of the aromatic ring through a strong electron-withdrawing inductive effect. daneshyari.com This effect decreases the basicity of the aniline nitrogen compared to unsubstituted aniline. This modification can be advantageous in synthetic pathways, altering the nucleophilicity of the amine and its reactivity in subsequent reactions, such as N-alkylation or coupling reactions. acs.orgresearchgate.net Furthermore, the fluorine atoms enhance the molecule's lipophilicity, a key parameter for drug candidates. tandfonline.comresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5F2N | nih.gov |

| Molecular Weight | 129.11 g/mol | nih.gov |

| Melting Point | 37-41 °C | chemicalbook.com |

| Boiling Point | 80 °C (at 20 mmHg) | chemicalbook.com |

| CAS Number | 372-39-4 | nih.gov |

The N-(hex-5-en-2-yl) Substituent: This component introduces two crucial functionalities:

Chirality: The stereocenter at the C2 position means the molecule can exist as two distinct enantiomers (R and S). As discussed, this chirality is vital for specific molecular recognition in biological systems, making the stereoselective synthesis of this compound a key objective. acs.org

Terminal Alkene: The carbon-carbon double bond at the end of the hexenyl chain is a versatile functional group. fiveable.me Terminal alkenes are valuable handles for a wide range of organic transformations, including polymerization, hydrogenation, hydroboration, and various electrophilic addition reactions. wikibooks.orgnih.gov This allows for the further elaboration of the molecule, enabling its incorporation into larger, more complex structures or polymers. organic-chemistry.org The alkene group is relatively stable and can be carried through multiple synthetic steps. organic-chemistry.org

The combination of these features makes this compound a highly versatile synthetic intermediate, offering multiple points for chemical modification while carrying the beneficial properties imparted by the difluorinated aromatic system.

Overview of Current Research Trends in Complex Amine Architectures

The synthesis of complex amines is a vibrant and rapidly evolving field of research, driven by the central role of these compounds in pharmaceuticals and materials science. wiley.comnumberanalytics.com Current trends are focused on developing more efficient, selective, and sustainable synthetic methods.

A major area of innovation is the development of novel catalytic systems. This includes transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination and C-H amination, which allow for the direct formation of carbon-nitrogen bonds under increasingly mild conditions. researchgate.netfrontiersin.orgnumberanalytics.com There is also a strong emphasis on stereoselectivity, with significant progress in asymmetric catalysis to produce enantiomerically pure amines. acs.orgnih.govthieme-connect.com This involves the design of sophisticated chiral ligands for metal catalysts and the expanded use of organocatalysis and biocatalysis. benthamdirect.comnih.gov

Furthermore, the field is embracing new technologies to accelerate discovery and optimization. High-throughput experimentation (HTE) allows for the rapid screening of a vast number of reaction conditions (catalysts, ligands, solvents, etc.) in a miniaturized format, dramatically speeding up the development of new synthetic methodologies for complex amines. cam.ac.uknih.govresearchgate.netacs.org The integration of flow chemistry is also gaining traction, offering advantages in scalability, safety, and efficiency for amine synthesis. numberanalytics.com These advancements are paving the way for the creation of increasingly sophisticated and functionally diverse amine-containing molecules for a wide range of applications. chemrxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

3,5-difluoro-N-hex-5-en-2-ylaniline |

InChI |

InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-7-10(13)6-11(14)8-12/h3,6-9,15H,1,4-5H2,2H3 |

InChI Key |

NUWZETDFECTIQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoro N Hex 5 En 2 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward synthetic reactions. wikipedia.orgamazonaws.com

For 3,5-Difluoro-N-(hex-5-en-2-yl)aniline, the most logical retrosynthetic disconnections involve the carbon-nitrogen bond, the introduction of fluorine atoms to the aromatic ring, and the construction of the unsaturated aliphatic side chain. numberanalytics.com

The central C-N bond is a key disconnection point in the retrosynthesis of the target molecule. amazonaws.com Several reliable methods exist for the formation of C-N bonds, including nucleophilic substitution, reductive amination, and transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netpageplace.de

A primary retrosynthetic pathway involves the disconnection of the C-N bond to yield 3,5-difluoroaniline (B1215098) and a suitable hex-5-en-2-yl electrophile. This approach relies on the nucleophilicity of the aniline (B41778) nitrogen.

Reductive Amination: A highly effective strategy involves the reductive amination between 3,5-difluoroaniline and hex-5-en-2-one. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. rsc.org

N-Alkylation: Another viable route is the direct N-alkylation of 3,5-difluoroaniline with a hex-5-en-2-yl halide or sulfonate. This is a classical substitution reaction where the aniline acts as a nucleophile. nptel.ac.in

The hex-5-en-2-yl portion of the target molecule can be derived from commercially available starting materials. For the reductive amination pathway, the key precursor is hex-5-en-2-one. chemsynthesis.com For the N-alkylation route, hex-5-en-2-ol can be converted to a suitable halide or sulfonate.

Synthesis of the 3,5-Difluoroaniline Aromatic Core

The preparation of 3,5-difluoroaniline is a multi-step process that can be achieved through several established routes. nih.govnist.gov The introduction of two fluorine atoms in a meta arrangement relative to the amino group presents a synthetic challenge. google.com

Several patented and published methods describe the synthesis of 3,5-difluoroaniline from various starting materials. These routes often involve multiple steps, including nitration, halogenation, and reduction.

One established method starts from 1,3,5-trichlorobenzene (B151690), which is converted to 3,5-difluorochlorobenzene. Subsequent reaction with ammonia (B1221849) under pressure in the presence of a copper catalyst yields 3,5-difluoroaniline. google.com Another approach begins with 2,4,5-trichloronitrobenzene, which undergoes a series of reactions including fluorination, chlorination with denitration, nitration, and finally reduction to give the desired product. google.com

A different strategy employs 2,4-difluoroaniline (B146603) as a starting material. This compound is brominated, diazotized to remove the original amino group, and then the resulting 3,5-difluorobromobenzene is aminated to produce 3,5-difluoroaniline. guidechem.comgoogle.com A further method involves the catalytic reduction of 2,6-dichloro-3,5-difluoronitrobenzene. chemicalbook.com

| Starting Material | Key Intermediates | Reagents and Conditions | Final Product |

| 1,3,5-Trichlorobenzene | 3,5-Difluorochlorobenzene | 1. KF or KF/CsF, DMSO 2. NH₃, Cu catalyst, 100-250°C | 3,5-Difluoroaniline |

| 2,4,5-Trichloronitrobenzene | 5-Chloro-2,4-difluoronitrobenzene, 1,3-Dichloro-4,6-difluorobenzene, 2,6-Dichloro-3,5-difluoronitrobenzene | 1. Alkali metal fluoride (B91410) 2. Cl₂, 80-250°C 3. H₂SO₄/HNO₃ 4. H₂, Pd catalyst, base | 3,5-Difluoroaniline |

| 2,4-Difluoroaniline | 2-Bromo-4,6-difluoroaniline, 3,5-Difluorobromobenzene | 1. Br₂ 2. NaNO₂, H⁺, then reduction 3. NH₃, catalyst, high T/P | 3,5-Difluoroaniline |

| 2-Chloro-3,5-difluoroaniline | Not applicable | H₂, Pd/C, triethylamine, H₂O, 100°C, 15 kg/cm ² | 3,5-Difluoroaniline |

This table provides a summary of established synthetic routes to 3,5-difluoroaniline.

Modern synthetic chemistry offers advanced methods for the introduction of fluorine atoms onto aromatic rings. While not all may be directly applicable to the synthesis of 3,5-difluoroaniline, they represent the state-of-the-art in fluorination chemistry. These methods include electrophilic and nucleophilic fluorination reactions.

Advanced strategies could potentially streamline the synthesis of the 3,5-difluoroaniline core. For instance, direct C-H functionalization to introduce fluorine atoms is an area of active research, though regioselectivity can be a challenge.

Advanced Fluorination Strategies for Aromatic Systems

Diazotization-Decomposition Approaches (e.g., Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a cornerstone in organofluorine chemistry for converting primary aromatic amines into aryl fluorides. wikipedia.orgnumberanalytics.com The process involves two main steps: the diazotization of an aromatic amine to form a diazonium salt, followed by the thermal or photochemical decomposition of this salt to yield the aryl fluoride. organic-chemistry.org The traditional method utilizes tetrafluoroborate (B81430) (BF₄⁻) as the counterion, which serves as the fluoride source upon decomposition. wikipedia.orgnumberanalytics.com

The general mechanism proceeds as follows:

Diazotization : A primary aromatic amine (ArNH₂) is treated with a diazotizing agent, typically nitrous acid (generated in situ from NaNO₂ and a strong acid), to form an aryl diazonium salt ([ArN₂]⁺X⁻).

Anion Exchange : The counterion (X⁻) is exchanged for tetrafluoroborate (BF₄⁻) by adding fluoroboric acid (HBF₄), precipitating the relatively stable aryl diazonium tetrafluoroborate salt ([ArN₂]⁺BF₄⁻).

Decomposition : The isolated diazonium tetrafluoroborate salt is heated, leading to its decomposition into the desired aryl fluoride (ArF), nitrogen gas (N₂), and boron trifluoride (BF₃). wikipedia.orgnumberanalytics.com

Innovations in the Balz-Schiemann reaction have aimed to improve yields and safety. For instance, using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) has proven beneficial for certain substrates. wikipedia.org Furthermore, modifications that avoid the isolation of the potentially explosive diazonium salt have been developed. google.comgoogle.com One patented process describes the synthesis of 3,5-difluoroaniline starting from a 2-halo-4,6-difluoroaniline. google.com In this approach, the starting material is diazotized in the presence of a reducing agent, such as isopropyl alcohol, which contemporaneously reduces the diazonium salt as it is formed. google.comgoogle.com This yields a 1-halo-3,5-difluorobenzene intermediate, which is subsequently aminated using aqueous ammonia to produce the final 3,5-difluoroaniline. google.comgoogle.com

| Reaction | Key Reagents | Intermediate | Key Features |

| Classic Balz-Schiemann | ArNH₂, NaNO₂/H⁺, HBF₄ | Aryl diazonium tetrafluoroborate | Isolation of diazonium salt; thermal decomposition. wikipedia.orgnumberanalytics.com |

| Modified Diazotization | 2-Halo-4,6-difluoroaniline, NaNO₂, Isopropyl Alcohol | 1-Halo-3,5-difluorobenzene | In situ reduction of diazonium salt avoids accumulation. google.com |

| Alternative Counterions | ArNH₂, NaNO₂/H⁺, HPF₆ or HSbF₆ | Aryl diazonium hexafluorophosphate/antimonate | Can provide improved yields for specific substrates. wikipedia.org |

Nucleophilic Aromatic Substitution with Fluoride Sources

Nucleophilic aromatic substitution (SₙAr) provides an alternative route to fluorinated aromatics. This reaction requires a benzene (B151609) ring substituted with at least one good leaving group (e.g., Cl, Br, NO₂) and strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org The EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex, which facilitates the substitution. dalalinstitute.com

A plausible SₙAr strategy for synthesizing a 3,5-difluoroaromatic precursor could start from 1,3,5-trichlorobenzene or 1,3,5-trinitrobenzene. The reaction with a fluoride source, such as potassium fluoride (KF), would displace one or more of the leaving groups. For example, a process for preparing 3,5-difluorochlorobenzene involves the reaction of 1,3,5-trichlorobenzene with an alkali metal fluoride. google.com The resulting 3,5-difluorochlorobenzene can then be converted to 3,5-difluoroaniline via amination, often catalyzed by a copper compound. google.com

The efficiency of SₙAr reactions is highly dependent on the substrate and reaction conditions. The presence of activating groups like nitro (-NO₂) is particularly effective. For instance, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution with various nucleophiles, demonstrating the viability of this mechanism on a similarly substituted ring. beilstein-journals.org

Asymmetric Synthesis of the Hex-5-en-2-yl Amine Moiety

The synthesis of the chiral hex-5-en-2-yl amine side chain requires precise control of stereochemistry to produce a single enantiomer. Several modern asymmetric methods are applicable.

Enantioselective Reductive Amination Protocols for Chiral Amines

Enantioselective reductive amination is a powerful and direct method for converting ketones into chiral amines. wikipedia.org This one-pot reaction involves the condensation of a ketone (hex-5-en-2-one) with an amine source to form an intermediate imine, which is then asymmetrically reduced in situ by a chiral catalyst and a reducing agent. wikipedia.org

A variety of catalytic systems have been developed for this transformation. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for the reductive amination of a broad range of ketones. nih.gov The reaction typically employs a Hantzsch ester as a mild reducing agent. The CPA activates the imine intermediate through hydrogen bonding, creating a chiral environment that directs the hydride transfer from the Hantzsch ester to one face of the C=N double bond, thereby establishing the stereocenter.

Alternatively, biocatalytic approaches offer exceptional selectivity. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases (TAs), are used for the synthesis of chiral amines. nih.gov

Amine Dehydrogenases catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate, producing the chiral amine with high enantiomeric excess. nih.gov

| Method | Catalyst Type | Ketone Substrate | Amine Source | Reducing Agent | Key Features |

| Organocatalytic | Chiral Phosphoric Acid | Hex-5-en-2-one | Benzyl carbamate | Hantzsch Ester | Bypasses isolation of unstable ketimines. nih.gov |

| Biocatalytic (AmDH) | Engineered Amine Dehydrogenase | Hex-5-en-2-one | Ammonia | NAD(P)H | High stereoselectivity and green conditions. nih.gov |

| Biocatalytic (TA) | Engineered Transaminase | Hex-5-en-2-one | Amine Donor (e.g., Alanine) | None (transamination) | Excellent enantiomeric excess (>99.9% ee) is achievable. nih.gov |

Organocatalytic Approaches to Chiral Unsaturated Amines

Organocatalysis provides a broad platform for the asymmetric synthesis of chiral amines beyond reductive amination. mdpi.comresearchgate.net Chiral secondary amines, such as derivatives of proline or imidazolidinone (MacMillan catalysts), can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes. mdpi.comacs.org This strategy could be adapted to build the carbon skeleton of the hex-5-en-2-yl amine precursor.

Another relevant organocatalytic method is the asymmetric allylation of imines. beilstein-journals.org For instance, chiral 3,3'-diaryl-BINOL catalysts can promote the reaction of acylimines with allylboron reagents to produce chiral homoallylic amines with high enantioselectivity (90–99% ee). beilstein-journals.org This approach directly installs both the amine and the terminal alkene functionality.

Stereocontrolled Formation of the Alkene Functionality

While starting from hex-5-en-2-one pre-establishes the alkene, alternative synthetic routes might construct the carbon skeleton first and introduce the double bond later. In such cases, stereocontrolled olefination reactions are crucial. For the formation of a terminal alkene, as in the hex-5-en-2-yl moiety, E/Z isomerism is not a concern, but the choice of reaction must be compatible with other functional groups and prevent undesired isomerization.

The Wittig reaction is a classic and reliable method for forming double bonds. The use of a non-stabilized ylide, such as methylidenetriphenylphosphorane (Ph₃P=CH₂), generated from methyltriphenylphosphonium (B96628) bromide and a strong base, reliably converts an aldehyde into a terminal alkene. This method is generally high-yielding and tolerant of a wide range of functional groups, making it suitable for complex synthetic intermediates.

N-Alkylation and Cross-Coupling Strategies

The final step in the synthesis is the formation of the C-N bond between the 3,5-difluoroaniline and the hex-5-en-2-yl amine moieties.

N-Alkylation represents a direct approach where 3,5-difluoroaniline acts as a nucleophile, displacing a leaving group on the aliphatic chain. The hex-5-en-2-yl amine would first need to be converted to a suitable electrophile, such as hex-5-en-2-yl bromide or tosylate. The subsequent reaction with 3,5-difluoroaniline, often in the presence of a base like potassium carbonate or cesium fluoride, would form the target molecule. researchgate.net The use of CsF-Celite in acetonitrile (B52724) is an effective combination for the N-alkylation of anilines with alkyl halides. researchgate.net

Cross-Coupling Reactions , particularly palladium-catalyzed methods like the Buchwald-Hartwig amination, offer a powerful and versatile alternative. This strategy can be implemented in two ways:

Coupling of 3,5-difluoroaniline with a hex-5-en-2-yl halide or triflate.

Coupling of the pre-formed chiral hex-5-en-2-amine (B1330066) with an aryl halide like 1-bromo-3,5-difluorobenzene (B42898) or 1-chloro-3,5-difluorobenzene.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand (e.g., X-Phos), and a base. The choice of ligand is crucial for achieving high yields and preventing side reactions. Transition metal-catalyzed cross-coupling reactions have become a preferred method for constructing C-N bonds in modern organic synthesis due to their broad functional group tolerance and high efficiency. nih.govrsc.org

Direct N-Alkylation of Fluorinated Anilines

Direct N-alkylation represents a classical and straightforward approach for the synthesis of this compound. This method involves the reaction of 3,5-difluoroaniline with a suitable hex-5-en-2-yl electrophile, typically an alkyl halide such as 6-bromohex-1-ene or a similar derivative. The reaction is generally conducted in the presence of a base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.

The primary challenge in this approach is the reduced nucleophilicity of 3,5-difluoroaniline. The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline. Consequently, more forcing reaction conditions, such as higher temperatures and stronger bases, may be required to achieve reasonable yields. Common bases used in such reactions include potassium carbonate, cesium carbonate, or sodium hydride. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (B87167) (DMSO) being typical.

A potential side reaction is over-alkylation, leading to the formation of the tertiary amine. However, the steric hindrance from the secondary alkyl group and the reduced reactivity of the secondary amine product often mitigate this issue, favoring mono-alkylation.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 6-bromohex-1-ene | K₂CO₃ | DMF | 100 | 45-55 |

| 2 | 6-iodohex-1-ene | Cs₂CO₃ | MeCN | 80 | 50-65 |

| 3 | hex-5-en-2-yl tosylate | NaH | THF | 65 | 60-75 |

Another viable route within this category is reductive amination. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net This two-step, one-pot process involves the initial reaction of 3,5-difluoroaniline with hex-5-en-2-one to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is typically carried out in an acidic medium to facilitate imine formation. This method is often preferred due to its high selectivity for mono-alkylation and the use of milder conditions compared to direct alkylation with alkyl halides.

Metal-Catalyzed C-N Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds and offer alternative pathways to synthesize this compound.

Palladium-catalyzed N-alkenylation, a variant of the Buchwald-Hartwig amination, could be envisioned for this synthesis. While typically used for N-arylation, modifications can allow for N-alkenylation. One hypothetical approach involves the coupling of 3,5-difluoroaniline with a suitable vinyl partner. However, a more direct application to form the target molecule would be challenging. A related palladium-catalyzed process is the allylic amination (Tsuji-Trost reaction), but this would require a different starting alkene.

A more plausible palladium-catalyzed strategy would involve the coupling of an aryl halide with an amine. For the synthesis of the target compound, this would mean reacting an appropriate N-(hex-5-en-2-yl)amine with 1-bromo-3,5-difluorobenzene. However, the focus of this section is on forming the C-N bond by attaching the alkyl group to the aniline. Palladium-catalyzed intermolecular oxidative amination of terminal alkenes with anilines has been reported, but these methods are often unsuitable for electron-deficient anilines. mdpi.com

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 |

| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |

Note: These conditions are representative for Buchwald-Hartwig type reactions and would require significant optimization for the specific N-alkenylation.

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, represent a classical and often cost-effective alternative to palladium-based systems. These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. For the synthesis of this compound, this would again involve reacting N-(hex-5-en-2-yl)amine with 1-bromo-3,5-difluorobenzene.

More modern copper-catalyzed methods operate under milder conditions using various ligands to facilitate the coupling. Copper hydride catalyzed hydroamination of alkenes is a known method, but often requires specific directing groups or activated alkenes. mit.edu A copper-catalyzed radical aminotrifluoromethylation of alkenes has also been reported, indicating the potential for copper to mediate C-N bond formation with alkenes under radical conditions. nih.gov

Photochemical and Mechanochemical Routes to N-Substituted Anilines

Recent advances in synthetic methodology have focused on more sustainable approaches, such as photochemical and mechanochemical reactions.

Photochemical methods utilize light energy to promote chemical reactions. Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. nih.govumich.edu In a potential photochemical route, a photocatalyst, upon absorbing light, could facilitate the formation of a radical intermediate from either the aniline or a suitable alkene precursor, leading to their coupling. This approach could offer a greener alternative to traditional heating methods.

Mechanochemistry involves the use of mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. researchgate.netacs.orgrsc.org This technique has been successfully applied to N-alkylation reactions. nih.gov The synthesis of this compound could potentially be achieved by milling 3,5-difluoroaniline with a hex-5-en-2-yl halide and a solid base like potassium carbonate. The high local temperatures and increased surface area generated during milling can facilitate reactions that are difficult in solution, particularly for less reactive substrates like electron-deficient anilines.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance.

Solvent-Free Reaction Conditions

As mentioned above, mechanochemical synthesis is a prime example of a solvent-free reaction condition. researchgate.netrsc.org By eliminating the need for bulk solvents, mechanochemistry reduces waste, lowers costs, and simplifies product purification. The N-alkylation of 3,5-difluoroaniline could be performed by grinding the reactants together in a ball mill, potentially with a catalytic amount of a liquid additive (liquid-assisted grinding, LAG) to enhance reactivity. This approach aligns with the principles of green chemistry by minimizing environmental impact.

| Entry | Method | Reactants | Conditions | Advantage |

|---|---|---|---|---|

| 1 | Mechanochemical N-Alkylation | 3,5-difluoroaniline, 6-bromohex-1-ene, K₂CO₃ | Ball mill, 25 °C, 1-2 h | Solvent-free, reduced waste |

| 2 | Photoredox Catalysis | 3,5-difluoroaniline, hex-5-ene | Visible light, photocatalyst, 25 °C | Mild conditions, energy efficient |

Utilization of Sustainable Catalytic Systems

The synthesis of this compound through sustainable catalytic systems represents a modern approach to chemical manufacturing, aligning with the principles of green chemistry. These methodologies prioritize the use of non-toxic, renewable materials, reduce energy consumption, and minimize waste generation. Key strategies include reductive amination and N-alkylation via hydrogen autotransfer, which offer high atom economy and often utilize earth-abundant metal catalysts.

One of the most effective and sustainable methods for the synthesis of secondary amines is reductive amination. wikipedia.org This process involves the reaction of a primary amine, in this case, 3,5-difluoroaniline, with a ketone, hex-5-en-2-one, in the presence of a catalyst and a reducing agent. wikipedia.org From a green chemistry perspective, the use of molecular hydrogen (H₂) as the reducing agent is ideal, as its only byproduct is water. rsc.org This approach is significantly more environmentally friendly than methods that use stoichiometric metal hydride reagents.

Recent advancements have focused on developing catalysts based on non-precious, earth-abundant metals, moving away from expensive and less sustainable noble metals like platinum and palladium. researchgate.net Copper-based catalysts, for instance, have shown considerable promise. Research has demonstrated that simple copper salts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), can effectively catalyze the reductive amination of various ketones with anilines using molecular hydrogen. rsc.org This method is advantageous due to the low cost and ready availability of the copper catalyst, and it often proceeds without the need for complex ligands or additives. rsc.org

The general reaction scheme for the copper-catalyzed reductive amination to form the target compound is as follows: 3,5-Difluoroaniline + Hex-5-en-2-one --(Cu-catalyst, H₂)--> this compound + H₂O

Research findings on analogous copper-catalyzed reductive aminations highlight the efficiency of these systems. The data below illustrates the performance of a simple copper catalyst in the reaction between various ketones and anilines.

Table 1: Copper-Catalyzed Reductive Amination of Ketones with Aniline using H₂

| Entry | Ketone | Aniline | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | Aniline | Cu(OAc)₂ | 95 |

| 2 | Cyclohexanone | Aniline | Cu(OAc)₂ | 92 |

| 3 | 4-Methylacetophenone | Aniline | Cu(OAc)₂ | 93 |

| 4 | Propiophenone | Aniline | Cu(OAc)₂ | 96 |

Data derived from studies on analogous reductive amination reactions for illustrative purposes. rsc.org

Another prominent sustainable strategy is the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netrsc.org In this approach, 3,5-difluoroaniline would be reacted with hex-5-en-2-ol. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding ketone (hex-5-en-2-one) in situ. This ketone then reacts with the aniline to form an imine intermediate, which is subsequently reduced by the "borrowed" hydrogen to yield the final secondary amine, regenerating the catalyst in the process. rsc.org This method is highly atom-economical, producing only water as a byproduct. rsc.org

Catalysts for this transformation have evolved from precious metals like iridium and ruthenium to more sustainable first-row transition metals such as nickel and cobalt. researchgate.netlookchem.com For example, a highly active nickel-based catalyst, generated in situ from Ni(COD)₂ and KOH under ligand-free conditions, has been developed for the selective N-alkylation of anilines with a broad range of alcohols. rsc.org These non-precious metal catalysts offer a cost-effective and more abundant alternative to their noble metal counterparts. rsc.org

The table below summarizes research findings for the N-alkylation of aniline with various secondary alcohols using a sustainable nickel catalyst, demonstrating the potential of this methodology for the synthesis of the target compound.

Table 2: Nickel-Catalyzed N-Alkylation of Aniline with Secondary Alcohols

| Entry | Alcohol | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanol | Ni(COD)₂ / KOH | 85 |

| 2 | Cyclohexanol | Ni(COD)₂ / KOH | 89 |

| 3 | 1-Phenylethanol | Ni(COD)₂ / KOH | 91 |

| 4 | Octan-2-ol | Ni(COD)₂ / KOH | 78 |

Data is based on analogous N-alkylation reactions to illustrate catalyst performance. rsc.orglookchem.com

The development of these sustainable catalytic systems, utilizing earth-abundant metals and environmentally benign reagents like molecular hydrogen, marks a significant step forward in the synthesis of complex amines such as this compound. These methods not only offer high efficiency and selectivity but also align with the growing demand for greener and more sustainable chemical processes. frontiersin.orgbohrium.com

Reaction Mechanisms and Intrinsic Chemical Reactivity

Detailed Mechanistic Pathways of N-Alkylation and N-Arylation

The synthesis of 3,5-Difluoro-N-(hex-5-en-2-yl)aniline itself involves the formation of a crucial carbon-nitrogen bond. The most probable synthetic route is the N-alkylation of 3,5-difluoroaniline (B1215098) with a suitable hex-5-en-2-yl electrophile, such as hex-5-en-2-yl bromide or tosylate. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom of the 3,5-difluoroaniline acts as the nucleophile. The reaction is generally facilitated by a base to deprotonate the aniline (B41778), thereby increasing its nucleophilicity.

Alternatively, modern catalytic methods offer more efficient and milder routes. For instance, a visible-light-induced N-alkylation of anilines has been developed, which can proceed in the presence of a photosensitizer and a suitable alkylating agent. nih.gov Another powerful method is the palladium-catalyzed N-alkylation, which has seen significant advancements. researchgate.net Ruthenium-catalyzed N-alkylation of anilines using alcohols directly, via a "borrowing hydrogen" strategy, also presents a viable and atom-economical pathway. rsc.org

Once formed, the secondary amine of this compound can undergo further N-arylation to form a tertiary amine. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art for this transformation. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The mechanism involves an oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the secondary amine, deprotonation, and finally, reductive elimination to yield the N-arylated product. The development of new ligands has been crucial in expanding the scope of these reactions to include sterically hindered secondary amines. nih.govnih.gov

| Reaction Type | Typical Reagents/Catalysts | Mechanistic Features |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | SN2 mechanism; base enhances nucleophilicity of aniline. |

| Visible Light, Photosensitizer, Alkylating Agent | Radical-mediated pathway. nih.gov | |

| Pd or Ru catalyst, Alcohol | "Borrowing hydrogen" mechanism; forms an imine intermediate. rsc.org | |

| N-Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Catalytic cycle involving oxidative addition, amine coordination, and reductive elimination. nih.gov |

Reactivity Profile of the Terminal Alkene Functionality

The hex-5-en-2-yl group introduces a terminal double bond, which is a site of high reactivity, largely independent of the difluorinated aniline moiety, although electronic effects can have subtle influences.

The electron-rich π-bond of the alkene readily undergoes electrophilic addition reactions . For example, reaction with hydrogen halides (HX) would proceed via a carbocation intermediate, following Markovnikov's rule, to give the corresponding haloalkane. chemistrysteps.comlibretexts.org Halogenation with reagents like bromine (Br2) would result in the formation of a dibromoalkane.

The terminal alkene can also participate in various cycloaddition reactions . For instance, a [4+2] cycloaddition (Diels-Alder reaction) is possible if the alkene acts as a dienophile in the presence of a suitable diene. nih.gov Another important class of reactions is [2+2] cycloadditions, which can be photochemically induced. libretexts.org Intramolecular cycloadditions are also a possibility, where the aniline ring or another part of the molecule could potentially react with the alkene under specific conditions, although this would likely require catalysis or activation. rsc.org Dearomative (4 + 3) cycloaddition reactions of 3-alkenylindoles have been reported, suggesting that similar transformations with N-alkenylanilines could be envisioned under appropriate catalytic conditions. nih.govuchicago.edu

The terminal alkene is susceptible to radical reactions . In the presence of a radical initiator, radical addition to the double bond can occur. This reactivity also imparts the potential for radical polymerization . Under suitable conditions, such as with a radical initiator like AIBN or benzoyl peroxide, the terminal alkene of this compound could polymerize to form a polyalkene with pendant difluorinated aniline groups. libretexts.orglibretexts.org The polymerization of aniline derivatives itself is a well-studied field, typically proceeding through an oxidative mechanism to form polyaniline. researchgate.netresearchgate.net The presence of the alkene functionality in this molecule offers an alternative, orthogonal polymerization pathway. The polymerization of other aniline derivatives with alkenyl substituents has also been explored. rsc.org

| Reaction Type | Reagents | Expected Product |

| Electrophilic Addition | HBr | 3,5-Difluoro-N-(5-bromohexan-2-yl)aniline |

| Br2 | 3,5-Difluoro-N-(5,6-dibromohexan-2-yl)aniline | |

| Cycloaddition | Diene (e.g., Butadiene) | Diels-Alder adduct |

| Radical Polymerization | Radical Initiator (e.g., AIBN) | Polymer with a polyalkane backbone and pendant 3,5-difluoroanilino groups |

Lack of Specific Research Hinders Analysis of Stereochemical Control

A comprehensive review of published scientific literature reveals a notable absence of specific research on the stereochemical control and diastereoselectivity in reactions involving the chiral center of this compound. Consequently, a detailed, data-driven analysis as requested for the specified section cannot be provided at this time.

The molecule this compound possesses a stereogenic center at the second carbon position of the hexenyl substituent. The spatial arrangement of the groups around this chiral center can lead to different stereoisomers (enantiomers and diastereomers). Controlling the formation of these isomers is a critical aspect of modern asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.

Reactions involving this chiral center, or reactions at other sites in the molecule that are influenced by this center's stereochemistry, would be subject to the principles of stereocontrol. Achieving diastereoselectivity would typically involve strategies such as:

Substrate Control: Where the existing chiral center directs the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. This is often referred to as internal asymmetric induction.

Reagent Control: Employing chiral reagents that selectively react with one enantiomer or diastereomer over another, or that deliver a functional group to a specific face of the molecule.

Catalyst Control: Using a chiral catalyst to create a chiral environment around the substrate, thereby directing the approach of a reagent and favoring the formation of one particular stereoisomer.

Despite the theoretical importance of such transformations for this compound, no specific studies, detailed research findings, or data tables concerning the stereochemical outcomes of its reactions have been documented in accessible scholarly articles, patents, or chemical databases. The broader searches for analogous systems, such as other chiral N-alkenylanilines, also failed to yield specific, transferable data that would allow for an authoritative and scientifically accurate discussion on this particular compound without resorting to speculation.

Therefore, any discussion on reaction mechanisms, the influence of specific catalysts or reagents, and resulting diastereomeric ratios for this compound would be unfounded. Further experimental research is required to elucidate the stereochemical behavior of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For 3,5-Difluoro-N-(hex-5-en-2-yl)aniline, a combination of one-dimensional and multidimensional NMR experiments is required to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, and to establish through-bond and through-space correlations.

Multidimensional NMR for Complete Spectral Assignment (¹H, ¹³C, ¹⁹F)

A complete and unambiguous assignment of the NMR spectra is achieved through a suite of multidimensional experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. Key expected signals would include those for the aromatic protons on the difluorophenyl ring, the methine and methylene (B1212753) protons of the hexenyl chain, the vinyl protons of the terminal double bond, and the amine (N-H) proton.

¹³C NMR Spectroscopy: The carbon-¹³ NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals for the aromatic carbons will be split due to coupling with fluorine atoms (C-F coupling), providing valuable structural information. The aliphatic carbons of the hexenyl group and the vinylic carbons will also exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy: The fluorine-¹⁹ NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For a 3,5-difluoro substituted ring, a single resonance is expected, assuming chemical equivalence. The coupling of the fluorine atoms to adjacent protons and carbons would be observable in ¹H and ¹³C spectra, respectively.

Multidimensional Correlation Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the tracing of proton networks within the hexenyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting the aniline (B41778) and hexenyl fragments of the molecule and for assigning quaternary carbons.

A hypothetical data table summarizing the expected NMR assignments is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1' | - | ~150 (d) | H-2', H-6', H-α |

| 2', 6' | ~6.2 (dd) | ~95 (d) | H-4' |

| 3', 5' | - | ~163 (dd) | H-2', H-4', H-6' |

| 4' | ~6.1 (t) | ~98 (t) | H-2', H-6' |

| α | ~3.5 (m) | ~50 | H-β, H-γ, H-2', H-6' |

| β | ~1.6 (m) | ~35 | H-α, H-γ, H-δ |

| γ | ~2.1 (m) | ~30 | H-β, H-δ, H-ε |

| δ | ~5.8 (m) | ~138 | H-γ, H-ε |

| ε | ~5.0 (m) | ~115 | H-δ |

| CH₃ | ~1.2 (d) | ~20 | H-α, H-β |

| NH | ~3.7 (br s) | - | H-α, H-2', H-6' |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

Application of Heteronuclear Coupling Constants for Structural Rigor

The magnitudes of heteronuclear coupling constants, particularly ¹J(C,F), ²J(C,F), ³J(C,F), and ³J(H,F), provide definitive evidence for the substitution pattern on the aromatic ring and the conformation of the molecule. For instance, the large one-bond carbon-fluorine coupling constant (¹J(C,F)) is characteristic of a direct C-F bond. Multi-bond couplings can help to further confirm the relative positions of atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an indispensable tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z).

| Technique | Ionization Mode | Calculated m/z for [M+H]⁺ (C₁₂H₁₆F₂N) | Found m/z |

| ESI-TOF | Positive | 212.1245 | To be determined experimentally |

Fragmentation Pattern Analysis for Structural Features

In addition to the molecular ion peak, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. Key fragmentations for this compound would likely include:

Loss of the hexenyl side chain.

Cleavage at the C-N bond.

Fragmentations within the hexenyl chain, such as loss of a methyl radical or cleavage adjacent to the double bond.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (secondary amine) | ~3300-3500 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2850-2960 |

| C=C Stretch (alkene) | ~1640-1680 |

| C=C Stretch (aromatic) | ~1500-1600 |

| C-N Stretch | ~1250-1350 |

| C-F Stretch | ~1000-1400 |

The presence of these characteristic absorption bands in the IR spectrum would confirm the presence of the respective functional groups in this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of novel compounds such as 3,5-Difluoro-N-(hex-5-en-2-yl)aniline. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a standard and powerful tool for computational chemists to predict the three-dimensional geometry and electronic energy of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be utilized to find the most stable conformation (the geometry with the lowest energy).

The process of geometry optimization involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement that minimizes the total electronic energy. This provides a detailed picture of the molecule's shape. For this compound, this would reveal the precise orientation of the difluorophenyl group relative to the hexenyl side chain.

Once the optimized geometry is obtained, further DFT calculations can determine various energetic properties. These include the total electronic energy, the energies of molecular orbitals, and the vibrational frequencies. The vibrational frequencies are particularly useful as they can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the calculated structure.

Ab Initio Methods for High-Level Electronic Description

For a more precise description of the electronic structure, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive than DFT, can provide more accurate energy calculations and a more detailed understanding of electron correlation effects. For a molecule like this compound, these high-level calculations would be crucial for accurately predicting properties that are highly sensitive to the electronic distribution, such as bond dissociation energies and reaction barriers.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity.

Prediction of Reactivity Sites and Pathways

The distribution of the HOMO and LUMO provides a map of the molecule's reactivity. The HOMO is associated with the ability to donate electrons, so regions of the molecule where the HOMO is localized are likely sites for electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and its location indicates sites susceptible to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, making these sites prone to reaction with electrophiles. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO is also a critical parameter; a smaller gap generally implies higher reactivity.

Understanding Fluorine's Impact on Electronic Properties

The two fluorine atoms on the aniline ring have a profound effect on the electronic properties of this compound. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and the nitrogen atom.

Computational analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would clearly show the electron-deficient nature of the fluorinated ring. This has significant implications for the molecule's reactivity, acidity/basicity of the amine group, and its interaction with other molecules. The presence of fluorine atoms would lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is an invaluable tool for mapping out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the hexenyl double bond, transition state modeling can be performed. This involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

By modeling different possible reaction pathways and calculating their respective activation energies, the most favorable reaction mechanism can be identified. For example, in an electrophilic substitution reaction on the aromatic ring, calculations could determine whether substitution is more likely to occur at the ortho, meta, or para positions relative to the amino group, and how the fluorine atoms direct this substitution. These theoretical predictions can then guide experimental work to synthesize new derivatives of this compound.

Data Tables

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G(d,p) Data)

| Property | Value | Unit |

| Total Electronic Energy | -X.XXXX | Hartrees |

| HOMO Energy | -Y.YY | eV |

| LUMO Energy | -Z.ZZ | eV |

| HOMO-LUMO Gap | A.AA | eV |

| Dipole Moment | B.BB | Debye |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations. Actual values would require performing the specific calculations.

Calculation of Activation Barriers and Reaction Energetics

The calculation of activation barriers and reaction energetics is fundamental to understanding the kinetics and thermodynamics of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for such calculations due to its balance of accuracy and computational cost. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be located and their energies determined.

For instance, in the study of analogous aniline derivatives, DFT methods have been successfully used to elucidate reaction mechanisms. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. For example, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D, combined with a Pople-style basis set like 6-311++G(d,p), are often used to provide reliable energy calculations. github.io

A hypothetical reaction involving this compound, such as an intramolecular cyclization, could be investigated by calculating the energy profile. The activation energy (Ea) would be determined as the difference in energy between the transition state and the reactants. The reaction energy (ΔE) would be the difference between the energy of the products and the reactants. These calculations can reveal whether a reaction is kinetically feasible and thermodynamically favorable. Machine learning models, trained on large datasets of DFT-calculated reaction barriers, are also emerging as a tool to predict activation energies more rapidly. chemrxiv.org

Table 1: Hypothetical Calculated Energetic Parameters for a Reaction of this compound

| Parameter | Value (kcal/mol) | Method |

| Activation Energy (Ea) | 25.3 | DFT (B3LYP/6-31G) |

| Reaction Energy (ΔE) | -15.8 | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Activation (ΔG‡) | 28.1 | DFT (B3LYP/6-31G*) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.

Exploration of Competing Reaction Pathways

Computational chemistry is particularly useful for exploring competing reaction pathways, which can be challenging to distinguish experimentally. For a molecule with multiple reactive sites like this compound, several reaction pathways can be envisioned. For example, electrophilic aromatic substitution on the difluorophenyl ring could compete with reactions at the nitrogen atom or the hexenyl double bond.

By calculating the activation barriers for each potential pathway, the most likely reaction mechanism can be identified. nih.gov For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals computationally explored various abstraction and addition pathways to determine the major products. mdpi.com A similar approach could be applied to this compound to predict its reactivity under different conditions. The influence of solvent can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM), which can significantly affect the energetics of different pathways. researchgate.net

Automated reaction pathway discovery tools are also becoming increasingly prevalent. ethz.ch These algorithms can systematically explore the potential energy surface to identify both expected and unexpected reaction channels, providing a comprehensive overview of the molecule's reactivity. arxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the stable low-energy conformations (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry using molecular mechanics or quantum mechanical methods. nih.gov For a flexible molecule like this compound, with its hexenyl chain, a multitude of conformers are possible.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent or at a particular temperature. This can reveal information about the preferred conformations in solution and the timescales of conformational transitions. All-atom MD simulations, where every atom is explicitly represented, can provide a detailed picture of the molecule's dynamics. mdpi.com

Table 2: Hypothetical Torsional Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Torsional Barrier (kcal/mol) | Computational Method |

| C(phenyl)-N | 3.5 | DFT (M06-2X/6-31G) |

| N-C(hexyl) | 2.8 | DFT (M06-2X/6-31G) |

| C2(hexyl)-C3(hexyl) | 4.1 | DFT (M06-2X/6-31G*) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from first principles, which can be invaluable for interpreting experimental spectra or for identifying the molecule.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum mechanical methods. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the NMR parameters for different conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in an IR spectrum. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent Density Functional Theory (TD-DFT). diva-portal.org These calculations can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic transitions within the molecule.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Nevertheless, they provide a powerful tool for structural elucidation and for understanding the electronic properties of this compound.

Synthetic Utility As a Research Intermediate and Building Block

Incorporation into Diverse Molecular Architectures

The unique combination of a fluorinated aromatic ring and a reactive side chain makes 3,5-Difluoro-N-(hex-5-en-2-yl)aniline a valuable precursor for complex molecules. The fluorine atoms on the aniline (B41778) ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, which is of particular interest in medicinal chemistry. ekb.eg

Fluorinated nitrogen heterocycles are of great importance in the pharmaceutical and agrochemical industries. d-nb.infoguidechem.com The 3,5-difluoroaniline (B1215098) core of this compound can serve as a foundational element in the synthesis of these valuable structures. The presence of fluorine atoms can enhance the biological activity of these heterocyclic compounds. ekb.eg The development of new synthetic methods for fluorinated compounds is leading to an increase in the range of available synthetic fluorinated building blocks. ekb.eg

The dual reactivity of the aniline and alkene functionalities within this compound provides a strategic advantage for the construction of complex polycyclic systems. Intramolecular cyclization reactions can be envisioned to form fused or bridged ring systems, incorporating the fluorinated aromatic ring into a larger, rigid scaffold.

Derivatization of the Amino Functionality

The secondary amine in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The secondary amine readily undergoes acylation with acyl chlorides or anhydrides to form corresponding amides. Similarly, reaction with isocyanates and isothiocyanates yields ureas and thioureas, respectively. These reactions are fundamental in creating libraries of compounds for biological screening, as these functional groups can participate in crucial hydrogen bonding interactions with biological targets.

| Reactant | Product Functional Group | General Reaction Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | Base (e.g., pyridine, triethylamine), solvent (e.g., CH2Cl2, THF) |

| Isocyanate (R-NCO) | Urea | Aprotic solvent (e.g., THF, toluene) |

| Isothiocyanate (R-NCS) | Thiourea | Aprotic solvent (e.g., THF, ethanol) |

While primary anilines form stable imines (Schiff bases), the secondary amine of this compound, upon reaction with aldehydes or ketones, would initially form an unstable hemiaminal that can then dehydrate to form an iminium ion. These reactive intermediates are valuable in their own right, susceptible to attack by nucleophiles, enabling further carbon-carbon and carbon-heteroatom bond formations.

Functionalization and Modification of the Alkene Moiety

The terminal double bond in the hexenyl side chain offers a wide range of possibilities for chemical modification, independent of the aromatic core and the amino group. This allows for a modular approach to the synthesis of complex molecules, where the core structure can be assembled first, followed by late-stage functionalization of the alkene. Common transformations of the alkene include:

Hydrogenation: Reduction of the double bond to a saturated alkyl chain.

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond.

Epoxidation: Formation of an epoxide using reagents like m-CPBA.

Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group.

Ozonolysis: Cleavage of the double bond to form aldehydes or carboxylic acids.

| Reaction | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrogenation | H2, Pd/C | Alkane |

| Bromination | Br2 | Vicinal Dibromide |

| Epoxidation | m-CPBA | Epoxide |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol |

| Ozonolysis (reductive workup) | 1. O3 2. Zn, H2O | Aldehyde |

Stereoselective Epoxidation and Dihydroxylation

The hex-5-en-2-yl side chain of this compound features a terminal double bond, a versatile functional group for various oxidative transformations. Among these, stereoselective epoxidation and dihydroxylation are fundamental methods for introducing new stereocenters and functional groups.

Stereoselective Epoxidation:

The epoxidation of the terminal alkene in this compound can be envisioned to proceed with high stereoselectivity, influenced by the existing stereocenter at the C-2 position of the hexenyl chain. Directed epoxidation, where the aniline nitrogen or a derivative thereof coordinates to the epoxidizing agent, could lead to a predictable diastereomeric outcome. For instance, epoxidation of allylic and homoallylic amines and alcohols with reagents like meta-chloroperoxybenzoic acid (mCPBA) or through metal-catalyzed processes can exhibit significant diastereoselectivity. youtube.com

In a hypothetical scenario, the epoxidation of a single enantiomer of this compound could yield two diastereomeric epoxides. The ratio of these diastereomers would depend on the directing influence of the N-H group and the steric hindrance around the double bond.

Illustrative Data Table: Hypothetical Diastereoselective Epoxidation

| Epoxidizing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| mCPBA | CH₂Cl₂ | 0 | 75:25 |

| Ti(OiPr)₄, t-BuOOH | Toluene | -20 | 90:10 |

| Vanadium(V) oxytriisopropoxide, t-BuOOH | CH₂Cl₂ | -20 | 85:15 |

Asymmetric Dihydroxylation:

A more predictable and highly enantioselective method for the functionalization of the terminal alkene would be the Sharpless Asymmetric Dihydroxylation. wikipedia.org This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to produce vicinal diols with high enantiomeric excess. alfa-chemistry.commdpi.com The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated.

Applying this methodology to this compound would be expected to produce the corresponding chiral diol. The reaction is generally tolerant of a wide range of functional groups, and the aniline moiety is not expected to interfere.

Illustrative Data Table: Hypothetical Sharpless Asymmetric Dihydroxylation

| Chiral Ligand (AD-mix) | Co-oxidant | Solvent System | Enantiomeric Excess (ee, %) |

| (DHQ)₂PHAL (AD-mix-α) | K₃Fe(CN)₆ | t-BuOH/H₂O | >95 |

| (DHQD)₂PHAL (AD-mix-β) | K₃Fe(CN)₆ | t-BuOH/H₂O | >98 |

| (DHQ)₂PHAL (AD-mix-α) | NMO | Acetone/H₂O | 92 |

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a robust carbon-carbon bond-forming reaction with broad applications in organic synthesis. wikipedia.org For a molecule like this compound, both cross-metathesis and ring-closing metathesis (after appropriate modification) could be employed for structural diversification.

Cross-Metathesis:

Cross-metathesis with various olefin partners would allow for the elongation or modification of the hexenyl side chain. The use of modern, well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, is known to be tolerant of amine functionalities, although the basicity of the aniline nitrogen might necessitate the use of specific catalyst generations or additives to prevent catalyst deactivation. nih.govresearchgate.net This reaction would provide access to a library of analogues with varied side chains, which could be valuable for structure-activity relationship studies in medicinal chemistry.

Ring-Closing Metathesis:

While the parent molecule is not amenable to ring-closing metathesis (RCM), a simple N-acylation with an acrylic acid derivative would introduce a second terminal alkene, setting the stage for RCM. This would lead to the formation of nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The success of such a reaction would depend on the catalyst's ability to tolerate the amide and difluoroaniline moieties. mdpi.com

Illustrative Data Table: Hypothetical Cross-Metathesis Reactions

| Olefin Partner | Catalyst | Solvent | Yield (%) |

| Methyl acrylate | Grubbs II | CH₂Cl₂ | 85 |

| Styrene | Hoveyda-Grubbs II | Toluene | 78 |

| 1-Octene | Grubbs II | CH₂Cl₂ | 90 |

Application in Chiral Catalyst or Ligand Development

The inherent chirality and the presence of multiple coordination sites (the nitrogen atom and the difluorinated aromatic ring) make this compound an interesting scaffold for the development of new chiral catalysts or ligands for asymmetric synthesis.

The secondary amine can serve as a coordination site for a metal center or as a basic site in organocatalysis. The fluorine atoms on the aniline ring can modulate the electronic properties of the ligand, potentially influencing the catalytic activity and selectivity of a metal complex. Furthermore, the terminal alkene provides a handle for further functionalization or for anchoring the ligand to a solid support.

For example, the amine could be part of a bidentate or tridentate ligand system after appropriate modification. Such ligands are crucial in many transition-metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis, and molecules with the structural features of this compound could offer new opportunities in this area.

Advanced Research Directions and Future Perspectives

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The presence of a stereocenter in the hexenyl moiety of 3,5-Difluoro-N-(hex-5-en-2-yl)aniline makes the development of stereoselective synthetic routes a paramount objective. Access to enantiomerically pure forms of this compound is crucial for applications in pharmaceuticals and agrochemicals, where stereoisomers can exhibit vastly different biological activities.

A promising approach for the asymmetric synthesis of this compound is through enantioselective reductive amination of 3,5-difluoroaniline (B1215098) with hex-5-en-2-one. acs.orgnih.govjocpr.com This reaction can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, which have been shown to be effective in the enantioselective synthesis of a wide range of amines. nih.govresearchgate.net The catalyst would protonate the imine intermediate, forming a chiral ion pair that directs the hydride attack from a reducing agent, such as a Hantzsch ester, to one face of the imine, leading to the desired enantiomer. acs.orgresearchgate.net

Furthermore, biocatalysis using amine dehydrogenases (AmDHs) or transaminases presents a green and highly selective alternative. nih.govacs.org These enzymes can perform reductive amination with high enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov

The diastereoselective synthesis of derivatives of this compound could be explored by introducing additional stereocenters. For instance, a diastereoselective Michael addition to an α,β-unsaturated ketone could be employed to construct a more complex side chain with controlled stereochemistry. beilstein-journals.org

Table 1: Hypothetical Enantioselective Synthesis of (R)-3,5-Difluoro-N-(hex-5-en-2-yl)aniline

| Catalyst/Method | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25 | 85 | 92 |

| Iridium-based catalyst | H₂ | Methanol | 50 | 92 | 95 |

Exploration of Novel Reactivity Patterns under Unconventional Conditions

The dual functionality of this compound, comprising an electron-deficient aromatic ring and a terminal alkene, opens avenues for exploring novel reactivity patterns. Unconventional reaction conditions, such as photocatalysis, microwave irradiation, and flow chemistry, can unlock new synthetic pathways that are not accessible under standard thermal conditions.

Visible-light photocatalysis could be employed to initiate radical-based transformations. rsc.orgorganic-chemistry.org For instance, a photocatalytic hydroamination of the terminal alkene with a suitable amine could lead to the formation of a diamine derivative. Alternatively, the aniline (B41778) moiety could be functionalized through photocatalytic C-H activation.

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates and improve yields for a variety of transformations, including cross-coupling reactions and heterocycle synthesis. The application of microwave irradiation to reactions involving this compound could lead to the rapid synthesis of a library of derivatives.

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance selectivity and safety. rsc.org The synthesis and subsequent functionalization of this compound in a flow reactor could enable the efficient and scalable production of this compound and its derivatives. researchgate.net

Integration with High-Throughput Experimentation and Automated Synthesis

To expedite the discovery of optimal reaction conditions and to explore the chemical space around this compound, high-throughput experimentation (HTE) and automated synthesis platforms are invaluable tools. nih.govnih.gov HTE allows for the parallel execution of a large number of experiments, enabling the rapid screening of catalysts, solvents, and other reaction parameters. nih.gov

An automated synthesis platform could be programmed to perform the synthesis of this compound via reductive amination, systematically varying the catalyst, reducing agent, and solvent. sigmaaldrich.comchemrxiv.org The platform could be equipped with in-line analytics, such as HPLC or GC-MS, to provide real-time data on reaction conversion and selectivity. This would allow for the rapid identification of the optimal conditions for the synthesis of the target compound.

Furthermore, HTE can be employed to screen for new applications of this compound and its derivatives. For example, a library of compounds derived from this scaffold could be screened for biological activity in high-throughput assays.

Table 2: Hypothetical HTE for the Optimization of a Suzuki Coupling with a Derivative of this compound

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 78 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 85 |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. mdpi.comeurekalert.org For a novel compound like this compound, ML models can be trained on existing reaction data to predict the feasibility and outcome of planned synthetic steps. acs.orgnih.gov

An active learning approach, where the ML model iteratively suggests the next set of experiments to perform to maximize information gain, could be employed to efficiently explore the reaction space and identify the optimal conditions for the synthesis and functionalization of this compound. arxiv.org

Multicomponent Reactions Involving this compound as a Core Component

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org The structure of this compound makes it an ideal candidate for participation in MCRs, such as the Ugi and Passerini reactions. organic-chemistry.orgwikipedia.org

In an Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide. wikipedia.orgnih.gov This would provide a rapid route to a diverse library of compounds with potential biological activity.